Cas no 946274-42-6 (3-4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl-6-(pyridin-3-yl)pyridazine)

3-4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl-6-(pyridin-3-yl)pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
- 3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
- SR-01000920304-1
- 946274-42-6
- F5041-0135
- AKOS024493259
- SR-01000920304
- 3-4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl-6-(pyridin-3-yl)pyridazine
-
- インチ: 1S/C19H17F2N5O2S/c20-15-3-5-18(16(21)12-15)29(27,28)26-10-8-25(9-11-26)19-6-4-17(23-24-19)14-2-1-7-22-13-14/h1-7,12-13H,8-11H2
- InChIKey: CBWRFRXAXMFJOY-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1F)F)(N1CCN(C2=CC=C(C3C=NC=CC=3)N=N2)CC1)(=O)=O
計算された属性
- 精确分子量: 417.10710230g/mol
- 同位素质量: 417.10710230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 9
- 重原子数量: 29
- 回転可能化学結合数: 4
- 複雑さ: 641
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 87.7Ų
3-4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl-6-(pyridin-3-yl)pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5041-0135-50mg |
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |
946274-42-6 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5041-0135-4mg |
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |
946274-42-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5041-0135-2μmol |
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |
946274-42-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5041-0135-15mg |
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |
946274-42-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5041-0135-1mg |
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |
946274-42-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5041-0135-10mg |
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |
946274-42-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5041-0135-20mg |
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |
946274-42-6 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5041-0135-10μmol |
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |
946274-42-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5041-0135-30mg |
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |
946274-42-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5041-0135-3mg |
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine |
946274-42-6 | 3mg |
$63.0 | 2023-09-10 |
3-4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl-6-(pyridin-3-yl)pyridazine 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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2. Back matter
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
3-4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl-6-(pyridin-3-yl)pyridazineに関する追加情報
3-(4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine: A Comprehensive Overview
The compound with CAS No. 946274-42-6, known as 3-(4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its complex structure, which includes a piperazine ring, a difluorobenzenesulfonyl group, and a pyridazine moiety. The combination of these structural elements contributes to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of piperazine derivatives in drug discovery and development. Piperazine, a six-membered ring containing two nitrogen atoms, is known for its ability to form hydrogen bonds and act as a scaffold for various bioactive molecules. In this compound, the piperazine ring is substituted with a difluorobenzenesulfonyl group at the 4-position. The presence of fluorine atoms in the benzenesulfonyl group introduces electron-withdrawing effects, which can enhance the stability and reactivity of the molecule. This substitution pattern is particularly interesting as it may influence the molecule's pharmacokinetic properties and bioavailability.
The pyridazine moiety in this compound adds another layer of complexity to its structure. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, is known for its electron-deficient nature due to the electronegativity of nitrogen. This makes pyridazine derivatives valuable in various chemical reactions, including electrophilic substitutions and cycloadditions. In this case, the pyridazine ring is substituted with a pyridin-3-yl group at the 6-position. The pyridin-3-yl substituent introduces additional aromaticity and conjugation into the molecule, potentially enhancing its electronic properties and reactivity.
Recent research has focused on the synthesis and characterization of this compound. One study reported a multi-step synthesis involving the coupling of a difluorobenzenesulfonyl chloride with a piperazine derivative followed by subsequent substitution reactions to introduce the pyridin-3-yl group onto the pyridazine ring. The synthesis was optimized to achieve high yields and purity, making this compound accessible for further studies.
The biological activity of this compound has also been explored in recent studies. Initial assays suggest that it exhibits moderate activity against certain enzymes and cellular targets, making it a promising candidate for further investigation in drug discovery programs. Its unique structure may allow it to interact with specific protein targets through hydrogen bonding or hydrophobic interactions, which are critical for drug efficacy.
In addition to its potential in pharmaceuticals, this compound has shown promise in other areas such as materials science. Its aromaticity and conjugation make it suitable for applications in organic electronics or as a precursor for advanced materials like polymers or coordination compounds.
In conclusion, 3-(4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine (CAS No. 946274-42-6) is a versatile compound with significant potential across multiple disciplines. Its complex structure offers opportunities for further research into its synthesis, biological activity, and applications in diverse fields.
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